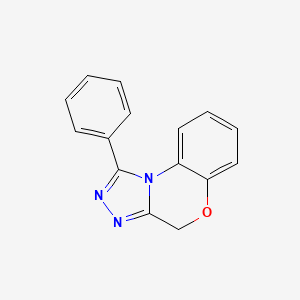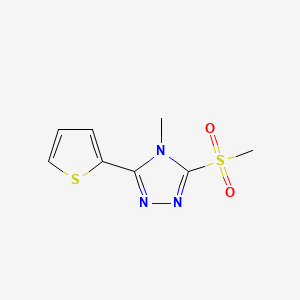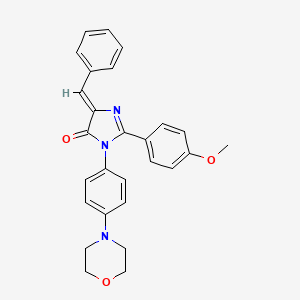
2,3-Di-O-methyl-alpha-L-arabinopyranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Di-O-methyl-alpha-L-arabinopyranose is a methylated derivative of L-arabinose, a naturally occurring pentose sugar. This compound has the molecular formula C7H14O5 and a molecular weight of 178.1831 . It is characterized by the presence of two methoxy groups at the 2nd and 3rd positions of the arabinopyranose ring.
Métodos De Preparación
The synthesis of 2,3-Di-O-methyl-alpha-L-arabinopyranose typically involves the methylation of L-arabinose. The process begins with the protection of hydroxyl groups, followed by selective methylation at the desired positions. Common reagents used in this process include methyl iodide and a strong base such as sodium hydride. The reaction conditions often involve anhydrous solvents and controlled temperatures to ensure selective methylation .
Análisis De Reacciones Químicas
2,3-Di-O-methyl-alpha-L-arabinopyranose undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2,3-Di-O-methyl-alpha-L-arabinopyranose has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the study of stereochemistry and reaction mechanisms.
Biology: This compound is used in the study of carbohydrate metabolism and enzyme specificity. It serves as a substrate for various glycosidases and transferases.
Medicine: Research into its potential medicinal properties is ongoing. It may serve as a precursor for the synthesis of bioactive compounds.
Mecanismo De Acción
The mechanism of action of 2,3-Di-O-methyl-alpha-L-arabinopyranose involves its interaction with specific enzymes and receptors. In biological systems, it can act as a substrate for glycosidases, which catalyze the hydrolysis of glycosidic bonds. The methoxy groups at the 2nd and 3rd positions influence the compound’s binding affinity and specificity for these enzymes .
Comparación Con Compuestos Similares
2,3-Di-O-methyl-alpha-L-arabinopyranose can be compared with other methylated sugars such as:
2,3-Di-O-methyl-D-glucopyranose: Similar in structure but derived from glucose.
2,3-Di-O-methyl-D-mannopyranose: Derived from mannose and has different stereochemistry.
2,3-Di-O-methyl-D-galactopyranose: Derived from galactose and used in similar research applications.
The uniqueness of this compound lies in its specific stereochemistry and the presence of methoxy groups at the 2nd and 3rd positions, which influence its reactivity and interactions with enzymes.
Propiedades
Número CAS |
86117-11-5 |
|---|---|
Fórmula molecular |
C7H14O5 |
Peso molecular |
178.18 g/mol |
Nombre IUPAC |
(2R,3R,4S,5S)-3,4-dimethoxyoxane-2,5-diol |
InChI |
InChI=1S/C7H14O5/c1-10-5-4(8)3-12-7(9)6(5)11-2/h4-9H,3H2,1-2H3/t4-,5-,6+,7+/m0/s1 |
Clave InChI |
BAPQKKJFHFYDMJ-VWDOSNQTSA-N |
SMILES isomérico |
CO[C@H]1[C@H](CO[C@H]([C@@H]1OC)O)O |
SMILES canónico |
COC1C(COC(C1OC)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-(3-Hydroxypropoxy)propan-1-ol;3-[2-(3-hydroxypropoxy)propoxy]propan-1-ol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B12713874.png)




![9-pyridin-2-yl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12713896.png)

